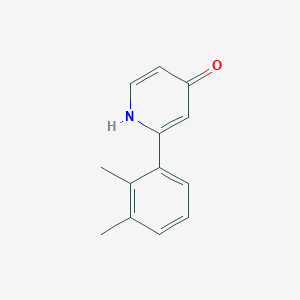
2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% (2,4-DMPH) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a white crystalline solid with a melting point of 78-80°C and a boiling point of 271-273°C. 2,4-DMPH is soluble in both water and organic solvents, and is widely used in the pharmaceutical, agricultural, and chemical industries.
科学的研究の応用
2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been studied for its potential applications in a variety of scientific research areas. It has been used as a substrate for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential use as a catalyst in the synthesis of polymers and other materials. In addition, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been used in the synthesis of peptides, proteins, and other biochemicals.
作用機序
The mechanism of action of 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is thought to act as a proton acceptor, which means that it can accept a proton from a donor molecule, such as an acid. This process is known as protonation and can lead to the formation of a new compound. Additionally, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% can act as a nucleophile, which means that it can react with other molecules to form new compounds.
Biochemical and Physiological Effects
2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been found to have anti-inflammatory, anticancer, and neuroprotective properties.
実験室実験の利点と制限
2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of organic reactions. Additionally, it is soluble in both water and organic solvents, which makes it useful in a variety of solvents. However, it is important to note that 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% is a highly toxic compound and should be handled with caution.
将来の方向性
There are a number of potential future directions for the use of 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95%. It has been studied for its potential use as a substrate for the synthesis of peptides, proteins, and other biochemicals, as well as its potential use as a catalyst in the synthesis of polymers and other materials. Additionally, it has been studied for its potential use in the development of drugs, agrochemicals, and dyes. It has also been studied for its potential use in the treatment of cancer and other diseases, as well as its potential use in the development of new materials for use in biotechnology. Finally, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% has been studied for its potential use in the development of new drugs for the treatment of neurological disorders.
合成法
2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95% can be synthesized using a variety of methods, including high-temperature reactions, direct synthesis from the starting materials, or by the reaction of an aryl halide with a base. The direct synthesis method is the most common method and involves the reaction of 2,4-dimethylphenol with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. This reaction produces the desired product, 2-(2,4-Dimethylphenyl)-5-hydroxypyridine, 95%, in high yields.
特性
IUPAC Name |
6-(2,4-dimethylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-9-3-5-12(10(2)7-9)13-6-4-11(15)8-14-13/h3-8,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRNHOPPYTYKLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692450 |
Source


|
| Record name | 6-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-5-hydroxypyridine | |
CAS RN |
1261972-79-5 |
Source


|
| Record name | 6-(2,4-Dimethylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














